molecular formula C22H24N4O2 B11188519 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one

Cat. No.: B11188519
M. Wt: 376.5 g/mol
InChI Key: NPALXYBTFZPTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .

Preparation Methods

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one typically involves the reaction of 2-methoxyphenylpiperazine with 4-methylphenylpyrimidinone under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydride (NaH) and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one involves its binding to alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation and relaxation of smooth muscles .

Comparison with Similar Compounds

Similar compounds include:

    Trazodone: An antidepressant that also interacts with alpha1-adrenergic receptors.

    Naftopidil: Used to treat benign prostate hyperplasia by blocking alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.

Compared to these compounds, 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidin-4(3H)-one exhibits unique binding affinities and pharmacokinetic profiles, making it a promising candidate for further research and development .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(4-methylphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C22H24N4O2/c1-16-7-9-17(10-8-16)18-15-21(27)24-22(23-18)26-13-11-25(12-14-26)19-5-3-4-6-20(19)28-2/h3-10,15H,11-14H2,1-2H3,(H,23,24,27)

InChI Key

NPALXYBTFZPTSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.